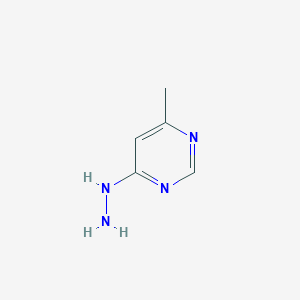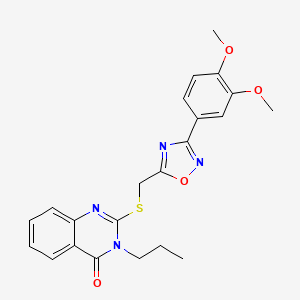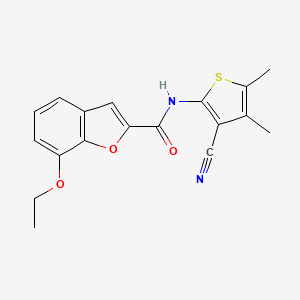![molecular formula C16H10ClN3O B2837223 N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide CAS No. 1445238-76-5](/img/structure/B2837223.png)
N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide, also known as CCNB, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of cyclin-dependent kinase 7 (CDK7) and CDK9, which are involved in the regulation of cell cycle and transcriptional processes. CCNB has gained significant attention in the scientific community due to its potential applications in cancer therapy and other diseases.
Wirkmechanismus
N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide exerts its pharmacological effects by binding to the ATP-binding site of CDK7/9, which inhibits their activity. CDK7/9 are key regulators of transcriptional processes, and their inhibition leads to the downregulation of genes involved in cell cycle progression and DNA repair. N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide has also been shown to induce apoptosis (cell death) in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide has been shown to have potent anti-cancer effects in various preclinical models. It inhibits the proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In addition, N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide has been investigated for its potential role in viral infections, where it inhibits the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide is a highly potent and selective inhibitor of CDK7/9, which makes it an ideal tool for studying the role of these kinases in various biological processes. However, its use in laboratory experiments is limited by its complex synthesis process and high cost. Moreover, N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide has poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide has significant potential for the development of novel cancer therapies and other diseases. Future research should focus on optimizing its synthesis process, improving its pharmacokinetic properties, and investigating its efficacy in clinical trials. Moreover, N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide can be used as a tool for studying the role of CDK7/9 in various biological processes, which can lead to the identification of new therapeutic targets.
Synthesemethoden
The synthesis of N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide involves the reaction between 2-chlorobenzonitrile and 4-cyanobenzoyl chloride in the presence of a base catalyst. The resulting product is then treated with formaldehyde and hydrogen cyanide to obtain N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide. The synthesis of N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the CDK7/9 pathway. N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide has also been investigated for its role in other diseases, such as viral infections and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]-4-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O/c17-14-4-2-1-3-13(14)15(10-19)20-16(21)12-7-5-11(9-18)6-8-12/h1-8,15H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYYSFHRNPPZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CC=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-(Benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2837140.png)
![1-(4-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2837141.png)

![2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2837145.png)
![(6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-yl)methanamine](/img/structure/B2837146.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2837148.png)


![2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2837155.png)


![N-(2,6-difluorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2837159.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2837160.png)